A Technical Guide to the Physicochemical Properties of 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid
A Technical Guide to the Physicochemical Properties of 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid
Abstract
3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substituted pyrrole framework serves as a versatile scaffold for the synthesis of novel bioactive molecules, potentially targeting inflammatory or microbial pathways.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization as a pharmaceutical intermediate, guiding formulation development, predicting pharmacokinetic behavior (ADME), and ensuring the stability and quality of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing not only its known attributes but also providing robust, field-proven experimental protocols for the determination of critical parameters such as the acid dissociation constant (pKa), lipophilicity (LogP), and aqueous solubility.
Compound Identification and Structural Analysis
The foundational step in characterizing any chemical entity is to confirm its identity and structure. 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid is a molecule featuring a central pyrrole ring, which is an aromatic five-membered heterocycle containing a nitrogen atom. The ring is substituted at key positions, imparting specific chemical characteristics that influence its overall properties.
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Carboxylic Acid (C2): The carboxyl group is the primary acidic functional group, which will readily deprotonate. This group is crucial for forming salts, engaging in hydrogen bonding, and allows for further functionalization to build more complex molecular architectures.[1]
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Methyl Group (C3): This small alkyl group provides a degree of lipophilicity and can influence the electronic environment of the pyrrole ring.
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Phenyl Group (C5): This bulky, aromatic substituent significantly increases the molecule's lipophilicity and potential for π-π stacking interactions.
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Pyrrole N-H: The nitrogen-bound proton is weakly acidic and can act as a hydrogen bond donor.
These features collectively create a molecule with both hydrophilic (carboxylic acid, N-H) and lipophilic (phenyl, methyl) regions, suggesting a nuanced solubility and partitioning profile.
Table 1: Compound Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid | [2] |
| CAS Number | 2091494-76-5 | [2] |
| Molecular Formula | C₁₂H₁₁NO₂ | [2] |
| Molecular Weight | 201.22 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=O)O)NC(C2=CC=CC=C2)=C1 | [2] |
| InChI Key | QXORJYQIJUIMIT-UHFFFAOYSA-N | [2] |
| Physical Form | White to off-white solid | |
| Typical Purity | ≥97% |
| Storage Conditions | Sealed in a dry environment at 2-8°C |[1] |
Ionization and Partitioning Behavior
The interplay between a molecule's ionization state (pKa) and its affinity for fatty versus aqueous environments (LogP) is a cornerstone of drug development, governing everything from absorption and distribution to target engagement.
Acid Dissociation Constant (pKa)
The pKa value quantifies the acidity of a functional group. For this compound, the carboxylic acid is the most significant ionizable group. Its pKa will dictate the molecule's charge state at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor binding. A low pKa value indicates that the compound will be predominantly in its deprotonated, anionic (carboxylate) form in physiological environments (pH ~7.4), which generally enhances aqueous solubility.
Potentiometric titration is a robust and widely used method for determining pKa values in the range of 2-12.[3] The methodology relies on monitoring the change in pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally. The pKa is the pH at which the compound is exactly 50% ionized.
Methodology:
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System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[4]
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Sample Preparation: Accurately weigh and dissolve a sample of 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid in a suitable co-solvent/water mixture (if aqueous solubility is low) to a known concentration (e.g., 1-10 mM).[4] A co-solvent like methanol or DMSO may be required, but its concentration should be minimized and reported as it can influence the apparent pKa.
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Titration Setup: Place the sample solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of an acid.[4]
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Titration: Add small, precise aliquots of a standardized strong base titrant (e.g., 0.1 M NaOH) to the sample solution.
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Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point, which is observed as a sharp inflection in the pH curve.
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Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the midpoint of the steepest portion of the curve. The half-equivalence point is half the volume of titrant needed to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.[4][5] This is derived from the Henderson-Hasselbalch equation, where at 50% neutralization, [A⁻]/[HA] = 1, and thus pH = pKa.[5]
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes a compound's distribution between an immiscible organic (typically n-octanol) and aqueous phase.[6] It is a critical predictor of a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall ADME profile. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[7] Given the presence of a phenyl ring, this compound is expected to have a positive LogP value.
The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[6]
Methodology:
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Phase Preparation: Prepare n-octanol and an aqueous buffer (e.g., pH 7.4 phosphate buffer to mimic physiological conditions) and pre-saturate them with each other by mixing vigorously and allowing the phases to separate. This prevents volume changes during the experiment.
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Sample Preparation: Prepare a stock solution of the compound in the organic phase (pre-saturated n-octanol).
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Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous buffer in a sealed glass vial.
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Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the two phases.[8]
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Phase Separation: Centrifuge the vial to achieve a clean separation of the two phases.
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Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, typically reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[8] A calibration curve with standards of known concentrations is required for accurate quantification.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[7]
Solubility Profile
Solubility is the maximum concentration of a solute that can dissolve in a solvent to form a stable solution. For drug development, aqueous solubility is a critical parameter that influences oral bioavailability and the feasibility of parenteral formulations. The principle of "like dissolves like" provides a preliminary guide; the polar carboxylic acid group suggests solubility in polar solvents, while the nonpolar phenyl ring suggests solubility in nonpolar organic solvents.[8] Due to its acidic nature, the compound's aqueous solubility is expected to be highly pH-dependent, increasing significantly at pH values above its pKa as the highly polar carboxylate salt is formed.
The shake-flask method is also the standard for determining equilibrium solubility.[8]
Methodology:
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System Setup: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed glass vial. The key is to ensure undissolved solid remains, confirming that a saturated solution is achieved.
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Equilibration: Agitate the vial at a constant, specified temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[8]
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Separation of Solid: Separate the undissolved solid from the saturated solution. This is best achieved by first centrifuging the sample to pellet the solid, then filtering the supernatant through a chemically inert filter (e.g., 0.45 µm PTFE syringe filter) that does not absorb the compound.[8] This step is critical to avoid artificially high results from suspended microparticles.
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Quantification: Dilute the clear, saturated filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
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Reporting: Report the solubility in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L) at the specified temperature and in the specified solvent.
Chemical Stability
Assessing the chemical stability of a compound is essential for determining its shelf-life, identifying appropriate storage conditions, and ensuring that patients receive a safe and effective product.[9] Stability studies expose the compound to various environmental conditions to identify potential degradation pathways and products.
Protocol Outline: Preliminary Stability Assessment
A comprehensive stability study is a major undertaking, but a preliminary assessment can provide valuable insights. This involves subjecting the solid compound and a solution to accelerated and long-term storage conditions.
Methodology:
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Sample Preparation: Prepare accurately weighed samples of the solid compound in clear and amber glass vials. Prepare a solution of the compound in a relevant solvent system (e.g., a potential formulation vehicle) and store it similarly.
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Storage Conditions: Place the samples in controlled environmental chambers under various conditions as recommended by ICH guidelines:
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Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, and 6 months).
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Analysis: Analyze the samples using a stability-indicating HPLC method. This is a method that is validated to separate the intact compound from any potential degradation products.[10] The analysis should quantify the amount of the parent compound remaining (potency) and detect the appearance of any new peaks (impurities/degradants).
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Evaluation: Evaluate the data for any significant loss of the parent compound or the formation of degradation products over time.
Conclusion
3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid is a compound with a physicochemical profile shaped by the competing influences of its polar carboxylic acid function and its lipophilic phenyl and methyl substituents. While its basic identifiers are well-documented, critical drug-like properties such as pKa, LogP, solubility, and stability require rigorous experimental determination. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to generate the high-quality data necessary to advance this promising scaffold from a synthetic intermediate to a viable candidate in the drug discovery pipeline. This foundational knowledge is indispensable for rational formulation design, accurate prediction of in vivo behavior, and ultimately, the successful development of new therapeutic agents.
References
-
Santa Monica College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Santa Monica College website. [Link]
-
Barnard College. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from Barnard College Chemistry website. [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from University of Colorado Boulder Department of Chemistry website. [Link]
-
Santa Monica College. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Santa Monica College website. [Link]
-
MySkinRecipes. (n.d.). 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid. Retrieved from MySkinRecipes website. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link]
-
Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from Chemistry LibreTexts. [Link]
-
Kymos. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Retrieved from Kymos website. [Link]
-
ACS Publications. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from ACS Publications. [Link]
-
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from ACD/Labs website. [Link]
-
GlycoMScan. (n.d.). Stability studies of small molecules and proteins. Retrieved from GlycoMScan website. [Link]
-
ACS Publications. (2009, March 10). First-Principles Calculation of pK a Values for Organic Acids in Nonaqueous Solution. Retrieved from ACS Publications. [Link]
-
MDPI Encyclopedia. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from MDPI Encyclopedia. [Link]
-
Sannova. (n.d.). The Importance of Standalone Testing for Small Molecules. Retrieved from Sannova website. [Link]
-
Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Retrieved from Pace Analytical website. [Link]
-
Pharmaceutical Technology. (2019, October 1). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from Pharmaceutical Technology. [Link]
-
EPA. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from EPA website. [Link]
- Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website. [Link]
Sources
- 1. 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid [myskinrecipes.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. acdlabs.com [acdlabs.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. web.williams.edu [web.williams.edu]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. acdlabs.com [acdlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pacelabs.com [pacelabs.com]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
